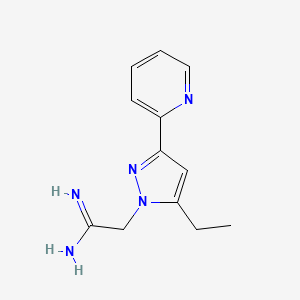

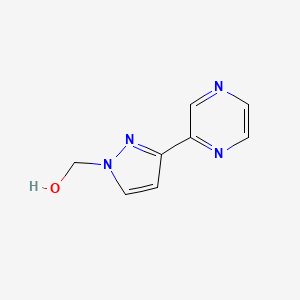

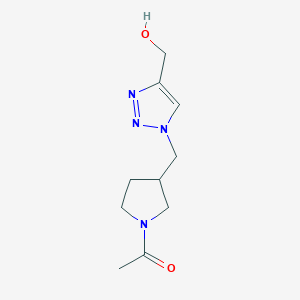

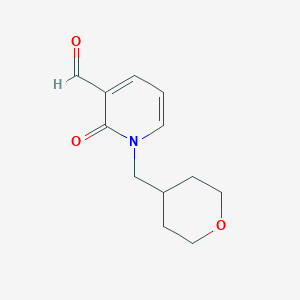

![molecular formula C11H18N4 B1482118 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine CAS No. 2097970-45-9](/img/structure/B1482118.png)

2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine

Übersicht

Beschreibung

The compound “2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine” is a derivative of GYH2-18, a type II HBV CAM with a 6,7-dihydropyrazolo[1,5-a]pyrazine-5 (4H)-carboxamine (DPPC) skeleton . It has been evaluated for its anti-HBV activity .

Synthesis Analysis

The synthesis of similar compounds has been studied in detail. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Wissenschaftliche Forschungsanwendungen

-

Synthesis of Heterocyclic Compounds

- Field : Chemistry

- Application : The compound is used in the synthesis of new heterocyclic systems derived from pyrazolo[1,5-a]pyrazine .

- Method : The structural modification of pyrazole or pyrazine rings is an effective variant for the construction of pharmacologically important compounds. The most commonly used transformations involve the carbamoyl or imidoyl chloride moieties of the pyrazine ring, which lead to the respective N-, O-, and C-derivatives .

- Results : The synthesis of 8H-pyrazolo[5’,1’:3,4]pyrazino[2,1-b]quinazolin-8-ones was achieved, representing a new heterocyclic system .

-

Antiviral Covalent Cysteine Protease Inhibitors

- Field : Biological and Medicinal Chemistry

- Application : The compound is used as a cyclic product of Beta-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors .

- Method : The compound is synthesized using either modified amide coupling conditions or through the introduction of a MOM-protecting group. It is stable as a TFA or HCl salt .

- Results : Although the acyclic compound demonstrated poor pharmacokinetics with high in vivo clearance in mice, the cyclic compound showed improved plasma exposure .

-

Antiviral Drug Development

- Field : Biological and Medicinal Chemistry

- Application : The compound is used as a potential antiviral drug .

- Method : The compound is synthesized using either modified amide coupling conditions or through the introduction of a MOM-protecting group. It is stable as a TFA or HCl salt .

- Results : Although the acyclic compound demonstrated poor pharmacokinetics with high in vivo clearance in mice, the cyclic compound showed improved plasma exposure .

-

Anti-HBV Activity

- Field : Biological and Medicinal Chemistry

- Application : The compound is used in the development of derivatives with anti-HBV activity .

- Method : A series of derivatives were designed, synthesized, and evaluated for their anti-HBV activity .

- Results : The results of this research are not specified in the source .

-

Design of Biologically Active Molecules

- Field : Medicinal Chemistry

- Application : The compound is used in the design of promising molecular structures for biomedical research .

- Method : The structural modification of pyrazole or pyrazine rings is an effective variant for the construction of pharmacologically important compounds. The most commonly used transformations involve the carbamoyl or imidoyl chloride moieties of the pyrazine ring, which lead to the respective N-, O-, and C-derivatives .

- Results : As a result of systematic search for biologically active molecules among pyrazolo-[1,5-а]pyrazine derivatives, several potent compounds have been identified .

-

Anti-HBV Activity

- Field : Biological and Medicinal Chemistry

- Application : The compound is used in the development of derivatives with anti-HBV activity .

- Method : A series of derivatives were designed, synthesized, and evaluated for their anti-HBV activity .

- Results : The results of this research are not specified in the source .

Eigenschaften

IUPAC Name |

2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c12-3-4-14-5-6-15-10(8-14)7-11(13-15)9-1-2-9/h7,9H,1-6,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCUOIVDVUVHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.